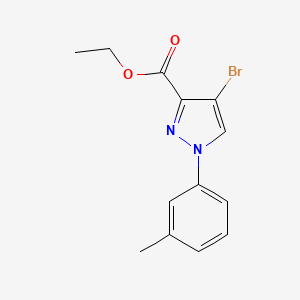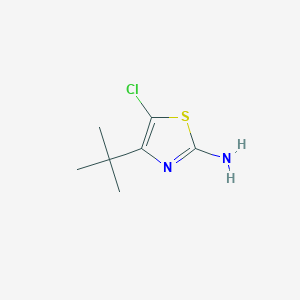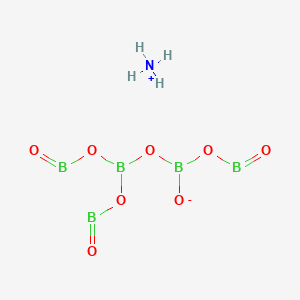
5-(((tert-Butyldimethylsilyl)oxy)methyl)-2-fluoroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[[tert-Butyl(dimethyl)silyl]oxymethyl]-2-fluoro-aniline is an organosilicon compound that features a tert-butyl(dimethyl)silyl group attached to an aniline ring substituted with a fluorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[tert-Butyl(dimethyl)silyl]oxymethyl]-2-fluoro-aniline typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl). The reaction is carried out in the presence of imidazole and dimethylformamide (DMF) as a solvent, which catalyzes the reaction . The process involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups are protected by reacting with TBDMS-Cl in the presence of imidazole and DMF.
Fluorination: The aniline ring is fluorinated using appropriate fluorinating agents under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-[[tert-Butyl(dimethyl)silyl]oxymethyl]-2-fluoro-aniline undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, OsO4, chromium trioxide (CrO3), and peracids.
Reducing Agents: LiAlH4, NaBH4, hydrogen gas with nickel or rhodium catalysts.
Nucleophiles: Organolithium reagents, Grignard reagents, and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-[[tert-Butyl(dimethyl)silyl]oxymethyl]-2-fluoro-aniline has several scientific research applications:
Organic Synthesis: It is used as a protecting group for hydroxyl functionalities in complex organic synthesis.
Materials Science: The compound is utilized in the development of advanced materials, including high-voltage lithium metal batteries.
Biological Research: It serves as a precursor in the synthesis of biologically active molecules and natural products.
Medicinal Chemistry: The compound is explored for its potential therapeutic properties and as a building block in drug discovery.
Mecanismo De Acción
The mechanism of action of 5-[[tert-Butyl(dimethyl)silyl]oxymethyl]-2-fluoro-aniline involves its role as a protecting group in organic synthesis. The tert-butyl(dimethyl)silyl group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. The compound can be selectively deprotected under mild acidic or basic conditions, allowing for controlled synthesis of complex molecules .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyldimethylsilyl chloride (TBDMS-Cl): Used as a silylation agent for protecting hydroxyl groups.
tert-Butyl(diphenyl)silyl trifluoromethanesulfonate: An effective additive for high-voltage lithium metal batteries.
(tert-Butyldimethylsilyloxy)acetaldehyde: A versatile reagent in synthetic glycobiology.
Uniqueness
5-[[tert-Butyl(dimethyl)silyl]oxymethyl]-2-fluoro-aniline is unique due to the presence of both a silyl protecting group and a fluorine atom on the aniline ring. This combination imparts distinct chemical properties, making it valuable in specific synthetic applications and materials development.
Propiedades
Fórmula molecular |
C13H22FNOSi |
|---|---|
Peso molecular |
255.40 g/mol |
Nombre IUPAC |
5-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-fluoroaniline |
InChI |
InChI=1S/C13H22FNOSi/c1-13(2,3)17(4,5)16-9-10-6-7-11(14)12(15)8-10/h6-8H,9,15H2,1-5H3 |
Clave InChI |
RWGNQCDOMYWSSV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCC1=CC(=C(C=C1)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-3-[4-[(2R,3S,4S,5Z)-3,4-dihydroxy-5-[2-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-1-methoxyethylidene]oxolan-2-yl]oxyphenyl]-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-2-methylprop-2-enamide](/img/structure/B14768566.png)




![9-(Tert-butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecane-4-carboxylic acid](/img/structure/B14768602.png)







![1H-Pyrrolo[2,3-b]pyridine-2,5-dicarboxylic acid, 5-methyl ester](/img/structure/B14768639.png)
